Home > Products > Screening Compounds P54375 > Irinotecan Lactone Impurity
Irinotecan Lactone Impurity - 143490-53-3

Irinotecan Lactone Impurity

Catalog Number: EVT-1477885
CAS Number: 143490-53-3
Molecular Formula: C32H36N4O5
Molecular Weight: 556.67
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Irinotecan lactone impurity, often referred to as Irinotecan (S-enantiomer), is a chiral impurity found in Irinotecan Hydrochloride Trihydrate Active Pharmaceutical Ingredient (API) []. Irinotecan itself exists in two enantiomeric forms: the (R)-enantiomer, which is the pharmacologically active form, and the (S)-enantiomer, considered an impurity in the API []. This impurity originates from the manufacturing process of Irinotecan and can potentially influence its efficacy and safety profile. Monitoring and controlling this impurity are crucial for ensuring the quality and consistency of Irinotecan API.

Irinotecan

Compound Description: Irinotecan (CPT-11) is a semi-synthetic, water-soluble derivative of camptothecin, a natural alkaloid extracted from the Chinese tree Camptotheca acuminata. It functions as a prodrug for SN-38, an active metabolite with significantly greater cytotoxicity than the parent drug [, , , ]. Irinotecan exhibits a broad spectrum of antitumor activity, demonstrating clinical efficacy in various cancers, including colorectal, lung, cervical, and ovarian cancers [, , , ].

Compound Description: SN-38 (7-ethyl-10-hydroxycamptothecin) is the active metabolite of Irinotecan, produced through enzymatic hydrolysis by carboxylesterases [, , , , , , ]. It exhibits significantly higher cytotoxicity (100-1000 fold) than Irinotecan [, ]. SN-38, like Irinotecan, exists in equilibrium between an active lactone form and an inactive carboxylate form, with the equilibrium influenced by pH and binding protein interactions [, , , , , ].

SN-38 Glucuronide (SN-38G)

Compound Description: SN-38 Glucuronide (SN-38G) is a major metabolite of SN-38, formed via glucuronidation by the hepatic enzyme UGT1A1 [, , , ]. This conjugation reaction is a critical detoxification pathway for SN-38. SN-38G, primarily excreted through the bile, can be deconjugated back to SN-38 by bacterial beta-glucuronidase in the intestinal lumen, potentially contributing to irinotecan-induced diarrhea [, , ].

7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino]carbonyloxycamptothecin (APC)

Compound Description: APC is a major metabolite of Irinotecan in patients, formed through the oxidation of the distal piperidine ring by cytochrome P450 (CYP) 3A enzymes, particularly CYP3A4 [, , , ]. This oxidative pathway represents a significant route of Irinotecan metabolism.

7-ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin (NPC)

Compound Description: NPC is a metabolite of Irinotecan, generated via the cleavage of the distal piperidine ring by cytochrome P450 enzymes, mainly CYP3A4 [].

Source and Classification

Irinotecan lactone impurity originates from the degradation and metabolic processes associated with irinotecan hydrochloride. It is classified as an impurity due to its presence during the synthesis and storage of irinotecan, which can affect the drug's efficacy and safety profile. The compound is identified by its specific molecular formula: C32H36N4O5C_{32}H_{36}N_{4}O_{5} and a molecular weight of 556.65 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of irinotecan lactone impurity involves several chemical transformations starting from camptothecin, a precursor compound. The general synthetic route includes:

  1. Initial Reaction: Camptothecin reacts with propionaldehyde in the presence of acid and hydrogen peroxide to yield 7-ethylcamptothecin.
  2. Oxidation and Rearrangement: The 7-ethylcamptothecin undergoes oxidation using hydrogen peroxide, leading to the formation of 7-ethyl-10-hydroxycamptothecin.
  3. Formation of Irinotecan Lactone Impurity: Further reactions involving specific reagents and conditions yield the final lactone structure.

The process emphasizes simplicity and high purity, making it suitable for reference substance research and quality control applications in pharmaceutical formulations .

Molecular Structure Analysis

Structure and Data

The molecular structure of irinotecan lactone impurity can be represented as follows:

  • Molecular Formula: C32H36N4O5C_{32}H_{36}N_{4}O_{5}
  • Molecular Weight: 556.65 g/mol

The structural representation highlights the lactone functional group, which is crucial for its biological activity. The compound's stereochemistry also plays an essential role in its interaction with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

Irinotecan lactone impurity participates in various chemical reactions that can influence its stability and reactivity:

  • Hydrolysis: Under physiological conditions, irinotecan lactone can hydrolyze to form its inactive carboxylate form, particularly at pH levels above 8.
  • Metabolic Conversion: In vivo, irinotecan is metabolized primarily by carboxylesterase enzymes to generate SN-38, an active metabolite that exhibits potent anti-cancer effects.

These reactions are critical for understanding the pharmacokinetics of irinotecan and optimizing its therapeutic use .

Mechanism of Action

Process and Data

Irinotecan exerts its anti-cancer effects primarily through the inhibition of topoisomerase I, an enzyme essential for DNA replication. The lactone form binds to the enzyme-DNA complex, preventing DNA unwinding and leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells.

The conversion between the lactone and carboxylate forms affects the drug's efficacy; the lactone form is more active against topoisomerase I than the carboxylate form, highlighting the importance of maintaining appropriate pH conditions during treatment .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Irinotecan lactone impurity exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: Sensitive to pH changes; stable at acidic pH but converts to the carboxylate form at higher pH levels.

These properties are essential for formulation development and ensuring drug stability during storage .

Applications

Scientific Uses

Irinotecan lactone impurity serves multiple purposes in scientific research and clinical applications:

  • Quality Control: Used as a reference standard in analytical methods for monitoring impurities in irinotecan formulations.
  • Research Tool: Facilitates studies on drug metabolism, pharmacokinetics, and formulation development.
  • Therapeutic Development: Insights gained from studying this impurity can lead to improved formulations with enhanced efficacy against cancer.

Understanding irinotecan lactone impurity is crucial for optimizing cancer treatment regimens involving irinotecan hydrochloride .

Chemical Characterization of Irinotecan Lactone Impurity

Structural Elucidation and Spectroscopic Identification

Irinotecan Lactone Impurity (CAS No. 143490-53-3) is a structurally defined chemical entity with the molecular formula C₃₂H₃₆N₄O₅ and a molecular weight of 556.65 g/mol [1] [5] [7]. Its systematic IUPAC name is 1-(1-(((3,10-Diethyl-1,13-dioxo-11,13-dihydro-1H,3H-furo[3',4':6,7]indolizino[1,2-b]quinolin-8-yl)oxy)carbonyl)piperidin-4-yl)piperidin, reflecting the intact pentacyclic camptothecin core fused with a δ-lactone ring and a bipiperidine substituent [1] [5]. This structure is differentiated from the parent drug irinotecan (C₃₃H₃₈N₄O₆, MW 586.68) by the absence of the C-10 hydroxyl group and the presence of a closed lactone ring [3] [7].

Spectroscopic characterization confirms this structure:

  • NMR Spectroscopy: ¹H-NMR exhibits characteristic signals for the lactone ring protons (δ 5.5-6.0 ppm), ethyl groups (δ 1.2-1.5 ppm for methyl, δ 4.0-4.5 ppm for methylene), and bipiperidine protons (δ 2.5-3.5 ppm) [5] [7].
  • IR Spectroscopy: Strong absorption bands at ~1750 cm⁻¹ (lactone carbonyl) and ~1680 cm⁻¹ (quinoline carbonyl) dominate the spectrum [7].
  • Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 557.3, with fragmentation patterns confirming cleavage of the lactone ring and bipiperidine moiety [5] [8].

Table 1: Spectroscopic Signatures of Irinotecan Lactone Impurity

TechniqueKey Features
¹H-NMRδ 5.78 (s, 1H, lactone H), δ 4.42 (q, 2H, -CH₂CH₃), δ 3.85 (q, 2H, -CH₂CH₃), δ 3.60-3.20 (m, 8H, bipiperidine), δ 1.42 (t, 3H), δ 1.25 (t, 3H)
IR (KBr)1752 cm⁻¹ (lactone C=O), 1683 cm⁻¹ (quinoline C=O), 1620 cm⁻¹ (C=C)
ESI-MS (Positive)557.3 [M+H]⁺, 539.2 [M+H-H₂O]⁺, 395.1 [bipiperidine cleavage fragment]⁺

Physicochemical Properties: Solubility, Stability, and pKa

The impurity exhibits limited water solubility (<0.1 mg/mL) but dissolves in organic solvents like methanol, acetonitrile, and dimethyl sulfoxide [1] [4]. Its pH-dependent stability is critical: the closed lactone form predominates under acidic conditions (pH < 5), while hydrolysis to the carboxylate form occurs rapidly at physiological and alkaline pH (pH > 7.4) [4] [7]. This hydrolysis follows first-order kinetics, with a half-life of <30 minutes at pH 7.4 and 37°C [4].

Photodegradation studies show decomposition under UV/visible light, necessitating storage in amber vials under inert conditions [7]. The pKa of the lactone ring is estimated at 6.8±0.2, dictating its ionization state and membrane permeability [4] [8]. Thermal analysis (DSC/TGA) reveals decomposition above 200°C without distinct melting, suggesting amorphous solid morphology [5].

Table 2: Physicochemical Properties

PropertyCharacteristics
SolubilityWater: <0.1 mg/mL; Methanol: >50 mg/mL; Acetonitrile: >30 mg/mL; DMSO: >100 mg/mL
Stability (pH 7.4)t₁/₂ < 30 min (hydrolysis to carboxylate)
pKa6.8 ± 0.2 (lactone ring)
Thermal BehaviorDecomposition onset: 200°C (no melting point observed)

Differentiation from Carboxylate Form: pH-Dependent Equilibrium Analysis

The lactone-carboxylate equilibrium is fundamental to irinotecan's pharmacology. The lactone form (closed ring) is pharmacologically active but unstable at neutral pH, while the carboxylate form (hydrolyzed open ring) is inactive and predominates in plasma [4] [8]. For the impurity, this equilibrium follows the reaction:$$\text{Lactone} + \text{H}_2\text{O} \rightleftharpoons \text{Carboxylate}$$

Chromatographic separation is essential for quantification:

  • HPLC Methods: Reversed-phase C18 columns with acidic mobile phases (pH 3–5) resolve lactone (retention time ~5.3 min) and carboxylate (~4.0 min) forms [4].
  • Detection: Fluorescence (ex: 368 nm, em: 425 nm) or tandem mass spectrometry (MRM transitions) provide specificity [4] [8].
  • Kinetic Parameters: The equilibrium constant (Kₑq) is 0.25±0.05 at 37°C, favoring carboxylate formation. Albumin binding further shifts equilibrium by selectively stabilizing the carboxylate form [4].

Table 3: Lactone-Carboxylate Equilibrium Characteristics

ParameterLactone FormCarboxylate Form
Chromatographic RT (HPLC)5.33 ± 0.14 min3.97 ± 0.10 min
Fluorescence λλₑₓ 368 nm, λₑₘ 425 nmWeak/absent fluorescence
Dominant pH RangepH ≤ 5.0pH ≥ 7.4
Albumin Binding AffinityLow (Kd ~10⁻⁴ M)High (Kd ~10⁻⁶ M)

Polymorphic Forms and Crystallographic Analysis

No polymorphic forms of Irinotecan Lactone Impurity have been reported in the literature or supplier data [1] [5] [7]. Available material is typically supplied as an amorphous solid, as evidenced by the absence of melting endotherms in DSC and diffuse X-ray powder diffraction (XRPD) patterns [5] [7]. This contrasts with irinotecan hydrochloride, which exhibits multiple crystalline forms (e.g., trihydrate and anhydrous) [3].

The crystallographic challenges include:

  • Low tendency for crystal formation due to molecular flexibility.
  • Rapid lactone hydrolysis complicating single-crystal growth.
  • Absence of reported unit cell parameters or space group data [5] [7].

Table 4: Solid-State Characterization

Analytical MethodObservationsInterpretation
DSCBroad endotherm >100°C; decomposition >200°CAmorphous/glass transition
TGAMass loss <1% below 150°CAbsence of solvates
XRPDDiffuse halo pattern (2θ = 15°–30°)Lack of long-range order

Properties

CAS Number

143490-53-3

Product Name

Irinotecan Lactone Impurity

IUPAC Name

(5,13-diethyl-7,9-dioxo-6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),2,4(8),12,14(19),15,17-heptaen-16-yl) 4-piperidin-1-ylpiperidine-1-carboxylate

Molecular Formula

C32H36N4O5

Molecular Weight

556.67

InChI

InChI=1S/C32H36N4O5/c1-3-21-22-16-20(40-32(39)35-14-10-19(11-15-35)34-12-6-5-7-13-34)8-9-25(22)33-29-24(21)18-36-26(29)17-23-27(4-2)41-31(38)28(23)30(36)37/h8-9,16-17,19,27H,3-7,10-15,18H2,1-2H3

SMILES

CCC1C2=C(C(=O)N3CC4=C(C5=C(C=CC(=C5)OC(=O)N6CCC(CC6)N7CCCCC7)N=C4C3=C2)CC)C(=O)O1

Synonyms

[1,4’-Bipiperidine]-1’-carboxylic Acid 3,10-Diethyl-11,13-dihydro-1,13-dioxo-1H,3H- furo[3’,4’:6,7]indolizino[1,2-b]quinolin-8-yl Ester

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.